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1,2-Difluoro-4-iodo-3-methoxybenzene Documentation Hub

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  • Product: 1,2-Difluoro-4-iodo-3-methoxybenzene
  • CAS: 2091145-96-7

Core Science & Biosynthesis

Foundational

1,2-Difluoro-4-iodo-3-methoxybenzene molecular structure and weight

The following technical guide is structured as an advanced whitepaper for pharmaceutical researchers. It prioritizes synthetic utility, structural analysis, and practical application in drug discovery.[1] High-Value Scaf...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced whitepaper for pharmaceutical researchers. It prioritizes synthetic utility, structural analysis, and practical application in drug discovery.[1]

High-Value Scaffold for Pharmacophore Diversification [1]


H

F

IO[1]

Executive Summary & Structural Logic

1,2-Difluoro-4-iodo-3-methoxybenzene is a specialized trisubstituted arene building block used primarily in the synthesis of kinase inhibitors and metabolically stable agrochemicals.[1] Its value lies in its unique substitution pattern, which combines three critical features for medicinal chemistry:

  • The Iodine Handle (C4): A highly reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), allowing the attachment of complex heterocycles.[1]

  • The Vicinal Difluoro Motif (C1, C2): Fluorine substitution modulates lipophilicity (LogP) and blocks metabolic "soft spots" on the aromatic ring, preventing oxidative metabolism (e.g., by cytochrome P450s).[1]

  • The Methoxy Anchor (C3): Acts as a hydrogen bond acceptor or a protected phenol.[1] Its position ortho to the iodine and ortho to a fluorine creates a sterically congested environment that can enforce specific conformational preferences in the final drug molecule (atropisomerism potential).[1]

Structural Analysis Diagram

The following diagram illustrates the electronic and steric environment of the molecule, highlighting the "Directed Ortho Metalation" (DoM) logic used in its construction.

G Core 1,2-Difluoro-4-iodo-3-methoxybenzene (Core Scaffold) F_Group C1 & C2: Vicinal Fluorines (Metabolic Blockade + Lipophilicity) Core->F_Group Electronic Modulation OMe_Group C3: Methoxy Group (DoM Director + H-Bond Acceptor) Core->OMe_Group Steric/Directing I_Group C4: Iodine (Reactive Cross-Coupling Site) Core->I_Group Synthetic Handle OMe_Group->I_Group Directs Lithiation to C4

Figure 1: Structural dissection of the scaffold showing functional roles of substituents.

Physicochemical Profile

Precise physical data is essential for stoichiometry calculations and solubility predictions during library synthesis.[1]

PropertyValueComputational/Source Basis
Molecular Weight 269.97 g/mol Calculated (C

H

F

IO)
Exact Mass 269.9353High-Res MS Standard
CAS Number 2091145-96-7Verified Vendor Data [1]
Physical State Solid / Low-melting solidAnalog comparison (Anisoles)
LogP (Predicted) ~2.8 - 3.1Lipophilic due to I/F atoms
Boiling Point >240°C (Predicted)High MW + Halogens
Storage 2–8°C, Light SensitiveIodine-C bond lability

Solubility Profile:

  • High: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate.[1]

  • Moderate: Methanol, Acetonitrile.[1]

  • Low: Water (Hydrophobic).[1]

Synthetic Methodology

The synthesis of 1,2-difluoro-4-iodo-3-methoxybenzene is non-trivial due to the need for precise regiocontrol.[1] The most robust route utilizes Directed Ortho Metalation (DoM) .[1] The methoxy group (OMe) acts as a Directed Metalation Group (DMG), guiding a strong base (lithium reagent) to the ortho position (C4), which is then quenched with iodine.[1]

Protocol: Regioselective Iodination via Lithiation

Precursor: 2,3-Difluoroanisole (CAS: 134364-69-5).[1]

Reagents:

  • n-Butyllithium (n-BuLi), 2.5M in hexanes.[1]

  • Tetrahydrofuran (THF), anhydrous.[1]

  • Iodine (I

    
    ).[1][2]
    

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon/Nitrogen atmosphere. Add anhydrous THF and cool to -78°C (dry ice/acetone bath).

  • Substrate Addition: Dissolve 2,3-difluoroanisole (1.0 eq) in THF and inject slowly into the flask.

  • Lithiation (DoM): Add n-BuLi (1.1 eq) dropwise over 20 minutes. Maintain temperature below -70°C.

    • Mechanism:[1][2] The Lithium atom coordinates to the Oxygen of the methoxy group.[1] The base deprotonates the C4 proton (which is ortho to the OMe and adjacent to the C5-H, but C4 is electronically activated).[1]

    • Time: Stir at -78°C for 1–2 hours to ensure formation of the lithiated intermediate (1,2-difluoro-3-methoxy-4-lithiobenzene).

  • Electrophilic Quench: Dissolve Iodine (1.2 eq) in THF and add dropwise to the lithiated species at -78°C. The solution will likely decolorise as the iodine reacts, then turn brown/purple upon excess.

  • Workup: Allow to warm to room temperature. Quench with saturated aqueous Sodium Thiosulfate (Na

    
    S
    
    
    
    O
    
    
    ) to remove excess iodine (color change from purple to yellow/clear).[1] Extract with Ethyl Acetate.[1]
  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Reaction Pathway Diagram[1]

Reaction SM 2,3-Difluoroanisole (Precursor) Inter Lithiated Intermediate (-78°C) SM->Inter n-BuLi / THF (DoM Effect) Prod 1,2-Difluoro-4-iodo- 3-methoxybenzene Inter->Prod I2 Quench

Figure 2: Synthetic route utilizing the directing power of the methoxy group.[1]

Application in Drug Discovery

This scaffold is particularly relevant for Fragment-Based Drug Design (FBDD) .[1] The Iodine at C4 serves as a universal connector.[1]

A. Palladium-Catalyzed Cross-Coupling

The C-I bond is weaker and more reactive than C-Br or C-Cl bonds, enabling coupling under mild conditions, which is crucial if the partner fragment is sensitive.[1]

  • Suzuki-Miyaura: Coupling with aryl-boronic acids to form biaryl systems (common in kinase inhibitors targeting the ATP binding pocket).[1]

  • Sonogashira: Coupling with terminal alkynes to extend the carbon chain rigidly.[1]

  • Buchwald-Hartwig: Formation of C-N bonds (amination), often used to introduce solubilizing amine tails.[1]

B. Late-Stage Functionalization

After the core is coupled, the Methoxy group (C3) can be deprotected using BBr


 (Boron Tribromide) to reveal a Phenol .[1]
  • Utility: The resulting phenol can be used for etherification (to tune side chains) or left as a hydrogen bond donor to interact with specific amino acid residues (e.g., hinge region binding in kinases).[1]

C. Metabolic Stability (The Fluorine Effect)

The vicinal fluorines at C1 and C2 prevent metabolic hydroxylation at these positions.[1] Furthermore, they withdraw electrons from the ring, lowering the pKa of any eventual phenol at C3, potentially increasing potency [2].[1]

Safety & Handling Protocols

Warning: This compound contains organic iodine and fluorinated moieties.[1]

  • Light Sensitivity: Aryl iodides can undergo homolytic cleavage under strong UV light.[1] Store in amber vials wrapped in foil.

  • Reactivity: Avoid contact with strong oxidizing agents.[1]

  • Synthesis Safety: The lithiation step involves n-BuLi (pyrophoric).[1] Standard inert atmosphere techniques (Schlenk line or Glovebox) are mandatory.[1]

  • Waste: Dispose of iodine-containing waste in segregated halogenated solvent containers to prevent interactions with oxidizers in general waste.

References

  • BLD Pharm. (2023).[1] Product Analysis: 1,2-Difluoro-4-iodo-3-methoxybenzene (CAS 2091145-96-7).[1][3][4] Retrieved from [1]

  • Meanwell, N. A. (2018).[1][5] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1][5] Link[1][5]

  • Appretech Scientific. (2023).[1] Catalog Entry: APT007507.[1][4] Retrieved from [1]

  • Snieckus, V. (1990).[1] Directed Ortho Metalation.[1] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933.[1] (Foundational reference for DoM chemistry used in synthesis).

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 1,2-Difluoro-4-iodo-3-methoxybenzene Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of robust synthetic pathways for the prepa...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of robust synthetic pathways for the preparation of 1,2-difluoro-4-iodo-3-methoxybenzene and its derivatives. These polysubstituted aromatic compounds are valuable building blocks in medicinal chemistry and materials science, owing to the unique electronic properties conferred by the fluorine and iodine substituents. This document details two primary synthetic strategies: electrophilic iodination of a difluoroanisole precursor and a regioselective approach via directed ortho-metalation. Each pathway is presented with a thorough discussion of the underlying chemical principles, step-by-step experimental protocols derived from established methodologies, and expected analytical characterization of the target molecule. This guide is intended to equip researchers and professionals in drug development and chemical synthesis with the necessary knowledge to confidently produce these important chemical entities.

Introduction

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, binding affinity, and bioavailability. When combined with an iodine substituent, which serves as a versatile handle for further chemical modifications such as cross-coupling reactions, the resulting fluorinated iodoarenes become highly valuable synthetic intermediates. 1,2-Difluoro-4-iodo-3-methoxybenzene, in particular, presents a unique substitution pattern that can be leveraged to access novel chemical space in the development of pharmaceuticals and advanced materials. This guide will explore the primary methodologies for the synthesis of this key intermediate, providing both theoretical grounding and practical, actionable protocols.

Part 1: Synthesis of the Precursor: 1,2-Difluoro-3-methoxybenzene

A critical starting material for the synthesis of the target compound is 1,2-difluoro-3-methoxybenzene, also known as 2,3-difluoroanisole. Several routes to this precursor have been reported, often commencing from commercially available difluoroanilines.

Synthesis from 2,3-Difluoroaniline

A common and reliable method involves the diazotization of 2,3-difluoroaniline followed by a methoxydefluorination. This process capitalizes on the reactivity of the diazonium salt intermediate.

Workflow for the Synthesis of 1,2-Difluoro-3-methoxybenzene from 2,3-Difluoroaniline

A 2,3-Difluoroaniline B Diazotization (NaNO2, H2SO4) A->B Step 1 C 2,3-Difluorobenzenediazonium sulfate B->C D Methoxydefluorination (Methanol, Cu catalyst) C->D Step 2 E 1,2-Difluoro-3-methoxybenzene D->E

Caption: Synthesis of 1,2-Difluoro-3-methoxybenzene from 2,3-Difluoroaniline.

Experimental Protocol (Adapted from analogous transformations)

  • Diazotization: In a flask equipped with a stirrer and cooled to 0-5 °C, 2,3-difluoroaniline (1.0 eq) is dissolved in 50% sulfuric acid. A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Methoxydefluorination: The freshly prepared diazonium salt solution is added portion-wise to a vigorously stirred solution of methanol containing a catalytic amount of copper powder at room temperature.

  • Work-up and Purification: The reaction mixture is stirred for several hours until the evolution of nitrogen gas ceases. The mixture is then diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1,2-difluoro-3-methoxybenzene.

Part 2: Synthesis of 1,2-Difluoro-4-iodo-3-methoxybenzene

With the precursor in hand, the target molecule can be synthesized via two primary strategies: direct electrophilic iodination or a more controlled directed ortho-metalation followed by iodination.

Pathway A: Electrophilic Iodination

This is the most direct approach, involving the introduction of an iodine atom onto the aromatic ring of 1,2-difluoro-3-methoxybenzene through an electrophilic aromatic substitution reaction.

Causality Behind Experimental Choices:

  • Regioselectivity: The directing effects of the substituents on the aromatic ring are paramount in determining the position of iodination. The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director. The fluorine atoms are deactivating groups but are also ortho, para-directors. The combined effect of these substituents will direct the incoming electrophile. The position para to the strongly activating methoxy group (C4) is the most electronically enriched and sterically accessible, making it the favored site of substitution.

  • Iodinating Agent: Molecular iodine (I₂) itself is a weak electrophile and requires an oxidizing agent to generate a more potent electrophilic iodine species (e.g., I⁺).[1][2] Common oxidizing agents include nitric acid, hydrogen peroxide, or N-Iodosuccinimide (NIS) with a catalytic amount of acid.[3][4]

Workflow for Electrophilic Iodination

A 1,2-Difluoro-3-methoxybenzene B Electrophilic Iodination (I2, Oxidizing Agent) A->B Regioselective Iodination C 1,2-Difluoro-4-iodo-3-methoxybenzene B->C

Caption: Electrophilic iodination of 1,2-Difluoro-3-methoxybenzene.

Experimental Protocol (Hypothetical, based on similar reactions)

  • Reaction Setup: To a solution of 1,2-difluoro-3-methoxybenzene (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane, molecular iodine (1.1 eq) is added.

  • Addition of Oxidizing Agent: An oxidizing agent, for example, 30% hydrogen peroxide (2.0 eq), is added dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate to remove excess iodine. The mixture is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to yield 1,2-difluoro-4-iodo-3-methoxybenzene.

Table 1: Comparison of Common Oxidizing Agents for Electrophilic Iodination

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Hydrogen Peroxide (H₂O₂)Acetic acid or methanol solventEnvironmentally benign byproducts (water)Can be slow
Nitric Acid (HNO₃)Acetic acid solventStrong oxidant, effective for less reactive substratesCan lead to nitrated byproducts
N-Iodosuccinimide (NIS)Catalytic trifluoroacetic acid in acetonitrileMild conditions, high yields for activated arenesStoichiometric use of succinimide
Pathway B: Directed ortho-Metalation (DoM)

This strategy offers a highly regioselective alternative to direct electrophilic iodination. The methoxy group acts as a directed metalation group (DMG), facilitating the deprotonation of the adjacent ortho position by a strong base, followed by quenching with an iodine electrophile.[5]

Causality Behind Experimental Choices:

  • Regioselectivity: The methoxy group is a powerful DMG. The lithium base coordinates to the oxygen atom, and deprotonation occurs at the sterically more accessible and electronically favorable ortho position. In the case of 1,2-difluoro-3-methoxybenzene, the C4 position is ortho to the methoxy group.

  • Base: A strong, non-nucleophilic base is required for the deprotonation. n-Butyllithium (n-BuLi) or sec-butyllithium are commonly employed.[6]

  • Iodine Source: A suitable electrophilic iodine source is needed to quench the resulting aryllithium intermediate. Molecular iodine (I₂) is a common choice.

Workflow for Directed ortho-Metalation

A 1,2-Difluoro-3-methoxybenzene B Directed ortho-Metalation (n-BuLi, THF, -78 °C) A->B Step 1 C Aryllithium Intermediate B->C D Quenching with Iodine (I2) C->D Step 2 E 1,2-Difluoro-4-iodo-3-methoxybenzene D->E

Caption: Synthesis via Directed ortho-Metalation.

Experimental Protocol (Hypothetical, based on DoM of similar substrates)

  • Reaction Setup: A solution of 1,2-difluoro-3-methoxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon).

  • Lithiation: n-Butyllithium (1.1 eq, as a solution in hexanes) is added dropwise to the cooled solution. The reaction mixture is stirred at -78 °C for 1-2 hours to ensure complete formation of the aryllithium species.

  • Iodination: A solution of iodine (1.2 eq) in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium thiosulfate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Part 3: Characterization of 1,2-Difluoro-4-iodo-3-methoxybenzene

The successful synthesis of the target compound should be confirmed by standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: Predicted NMR Spectroscopic Data

NucleusPredicted Chemical Shift (δ, ppm)Predicted Multiplicity and Coupling Constants (J, Hz)Rationale
¹H3.8-4.0s (3H)Methoxy protons, singlet.
6.8-7.2d (¹H)Aromatic proton at C6, doublet due to coupling with F at C1.
7.3-7.7d (¹H)Aromatic proton at C5, doublet due to coupling with F at C2.
¹³C55-60qMethoxy carbon.
90-100sCarbon bearing iodine (C4).
110-130mAromatic carbons.
145-160d, J(C,F) ≈ 240-260Carbons bearing fluorine (C1 and C2).
¹⁹F-110 to -140mFluorine atoms on the aromatic ring. The exact shifts will be influenced by the other substituents.[7]

Note: The predicted chemical shifts and coupling constants are estimates based on analogous structures and may vary depending on the solvent and other experimental conditions.

Conclusion

This technical guide has detailed two robust and versatile synthetic pathways for the preparation of 1,2-difluoro-4-iodo-3-methoxybenzene. The electrophilic iodination route offers a direct and atom-economical approach, while the directed ortho-metalation pathway provides exceptional regiocontrol. The choice of synthetic strategy will depend on factors such as the availability of starting materials, desired scale of production, and the specific requirements for purity and yield. The provided experimental protocols and analytical guidance serve as a valuable resource for researchers and professionals engaged in the synthesis of complex fluorinated aromatic compounds for applications in drug discovery and materials science.

References

  • Royal Society of Chemistry. (n.d.). In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O - Supporting information. Retrieved from [Link]

  • JoVE. (2023, April 30). Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions: Chlorination and Bromination. Retrieved from [Link]

  • Gilbert, D. L. (2014). An Investigation Into Polyiodination of Activated Benzene Derivatives with Electrophilic Aromatic Substitution Reactions. University of Mississippi eGrove. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.2: Other Aromatic Substitutions. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic halogenation. Retrieved from [Link]

  • Chemistry Letters. (1996). New one-pot procedure for the synthesis of polyfluoroanisoles from polyfluoroanilines. Retrieved from [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

  • Myers, A. G. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

  • Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]

  • Pavlinac, J., Zupan, M., & Stavber, S. (2006). Effect of water on the functionalization of substituted anisoles with iodine in the presence of F-TEDA-BF4 or hydrogen peroxide. The Journal of Organic Chemistry, 71(3), 1027–1032. [Link]

  • Myers, A. G. (n.d.). ortho metalation. Harvard University. Retrieved from [Link]

  • Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(4).
  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]

  • Joshi, A. V., et al. (2012). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Molecules, 17(10), 12054-12071. [Link]

  • Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Retrieved from [Link]

Sources

Foundational

Technical Guide: Fluorinated Iodoanisole Intermediates in Medicinal Chemistry

This technical guide details the synthesis, reactivity, and strategic application of fluorinated iodoanisole intermediates. It is structured to serve as a practical handbook for bench scientists and process chemists.

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis, reactivity, and strategic application of fluorinated iodoanisole intermediates. It is structured to serve as a practical handbook for bench scientists and process chemists.

Executive Summary: The Strategic Triad

Fluorinated iodoanisoles represent a "privileged scaffold" in modern drug discovery, combining three critical functionalities into a single benzene core:

  • The Fluorine Atom (

    
    ):  Modulates metabolic stability (blocking P450 oxidation), alters 
    
    
    
    , and enhances lipophilicity (LogD).
  • The Iodine Handle (

    
    ):  A highly reactive site for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig), offering superior reactivity compared to bromides or chlorides.
    
  • The Methoxy Group (

    
    ):  A versatile hydrogen-bond acceptor and a precursor to phenols (via demethylation) or bioisosteres like 
    
    
    
    .

This guide focuses on the two most chemically significant isomers: 4-iodo-2-fluoroanisole and 2-iodo-4-fluoroanisole .

Structural Logic & Regioselectivity

The synthesis of these intermediates relies on understanding the competing directing effects of the methoxy group (Strong Activator, ortho/para) and the fluorine atom (Weak Deactivator, ortho/para).

Regiochemical Control Diagram

The following diagram illustrates the electronic causality determining the major product during direct electrophilic iodination.

Regioselectivity Substrate1 2-Fluoroanisole (Starting Material) Effect1 OMe Directs: Para (C4) Fluorine Directs: Ortho (C3) Substrate1->Effect1 Electrophilic Attack Substrate2 4-Fluoroanisole (Starting Material) Effect2 OMe Directs: Ortho (C2) Fluorine Directs: Ortho (C3) Substrate2->Effect2 Electrophilic Attack Product1 Major Product: 4-Iodo-2-Fluoroanisole Effect1->Product1 Synergistic Para-Dominance Product2 Major Product: 2-Iodo-4-Fluoroanisole Effect2->Product2 Steric/Electronic Control

Figure 1: Regioselective outcomes of direct iodination. The strong donating effect of the methoxy group dominates the orientation.

Synthetic Methodologies

Method A: NIS-Mediated Iodination (Bench Scale)

Best for: High purity, mild conditions, and avoiding heavy metal waste. Mechanism: Activation of N-iodosuccinimide (NIS) by Trifluoroacetic Acid (TFA) generates a highly electrophilic iodine species (


).
Protocol 1: Synthesis of 4-Iodo-2-Fluoroanisole
  • Substrate: 2-Fluoroanisole

  • Reagents: NIS (1.1 equiv), TFA (0.1 equiv), Acetonitrile (ACN).

Step-by-Step Methodology:

  • Setup: Charge a flame-dried round-bottom flask with 2-fluoroanisole (1.0 equiv) and anhydrous ACN (0.5 M concentration).

  • Addition: Add NIS (1.1 equiv) in one portion. The solution will turn slightly yellow.

  • Catalysis: Add TFA (0.1 equiv) dropwise. Note: The reaction is exothermic; monitor internal temperature.

  • Reaction: Stir at Room Temperature (25°C) for 2–4 hours.

    • Self-Validation Point: Monitor by TLC (Hexanes/EtOAc 9:1). The starting material (

      
      ) should disappear, replaced by a lower 
      
      
      
      spot (product).
  • Quench: Pour mixture into saturated aqueous

    
     (sodium thiosulfate) to reduce unreacted iodine (color changes from brown/red to clear).
    
  • Workup: Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from Hexanes (if solid) or vacuum distillation (if liquid).

Method B: Oxidative Iodination (Scale-Up)

Best for: Multi-gram/Kilogram scale, "Green Chemistry" compliance. Reagents:


, 

(30%),

(cat.), Methanol.

Key Advantage: Uses cheap molecular iodine and generates water as the only byproduct.

  • Protocol: Dissolve substrate in MeOH. Add

    
     (0.5 equiv).[1] Add 
    
    
    
    dropwise.[2] The peroxide oxidizes the iodide byproduct back to iodine, ensuring 100% atom economy relative to iodine.

Reactivity & Applications

Once synthesized, the fluorinated iodoanisole acts as a "Divergent Hub" for scaffold construction. The C-I bond is significantly more labile than the C-F bond, allowing for chemoselective functionalization.

The Divergent Synthesis Workflow

Reactivity Intermediate Fluorinated Iodoanisole (The Hub) Suzuki Suzuki-Miyaura (Ar-B(OH)2 / Pd(0)) Intermediate->Suzuki High Reactivity Sonogashira Sonogashira (Alkyne / CuI / Pd(0)) Intermediate->Sonogashira C-C Bond Formation Buchwald Buchwald-Hartwig (Amine / Pd(0) / Base) Intermediate->Buchwald C-N Bond Formation Biaryl Fluorinated Biaryl (Privileged Drug Scaffold) Suzuki->Biaryl Alkyne Fluorinated Aryl-Alkyne (Rigid Linker) Sonogashira->Alkyne Aniline Fluorinated Aniline Deriv. (Kinase Inhibitor Motif) Buchwald->Aniline

Figure 2: Chemoselective transformations of the C-I bond leaving the C-F and C-OMe bonds intact.

Critical Experimental Insight: The "Fluorine Effect" in Coupling
  • Electronic Activation: The electronegativity of the fluorine atom (inductive withdrawal,

    
    ) reduces electron density on the aromatic ring. This facilitates the Oxidative Addition  of Pd(0) into the C-I bond, often making these substrates more reactive than their non-fluorinated counterparts.
    
  • Catalyst Choice: Standard systems like ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     work well. For sterically hindered substrates (e.g., ortho-substituted boronic acids), switch to 
    
    
    
    / S-Phos.

Data & Properties

Table 1: Physicochemical Properties of Key Intermediates

Compound NameStructureCAS RegistryPhysical FormBoiling/Melting PointLogP (Calc)
4-Fluoro-2-iodoanisole 1-OMe, 2-I, 4-F3824-22-4LiquidBP: ~230°C3.12
2-Fluoro-4-iodoanisole 1-OMe, 2-F, 4-I61272-76-2*SolidMP: 49–51°C3.15
4-Fluoroanisole 1-OMe, 4-F459-60-9LiquidBP: 157°C2.05

*Note: CAS 61272-76-2 often refers to the aniline; verify specific vendor CAS for the anisole derivative as numbering can vary by nomenclature convention.

Self-Validation: NMR Characterization

To confirm the identity of 4-Iodo-2-Fluoroanisole (Product of Pathway A):

  • 
     NMR (CDCl
    
    
    
    ):
    Look for the characteristic methoxy singlet at
    
    
    ppm. The aromatic region will show a distinctive splitting pattern:
    • H3 (dd): Doublet of doublets (coupling to F and H5).

    • H5 (ddd): Multiplet due to coupling with H6, F, and H3.

    • H6 (dd): Coupling with H5 and F.

  • 
     NMR:  A single signal around 
    
    
    
    to
    
    
    ppm (relative to
    
    
    ).

References

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[3] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047–5048. Link

  • Suresh, P., et al. (2007).[4] Regioselective monobromination of substituted phenols in the presence of β-cyclodextrin. Tetrahedron. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Umemoto, T., et al. (1998).[5] Synthesis of 4-Fluoroanisole. Journal of Organic Chemistry, 63(10), 3379–3385.[5] Link

  • Sigma-Aldrich. (n.d.). Product Specification: 4-Fluoro-2-iodoanisole. Retrieved from Sigma-Aldrich Catalog. Link

Sources

Protocols & Analytical Methods

Method

Strategic Utilization of 1,2-Difluoro-4-iodo-3-methoxybenzene in Medicinal Chemistry

Topic: Using 1,2-Difluoro-4-iodo-3-methoxybenzene in medicinal chemistry synthesis Content Type: Application Note & Protocol Guide Executive Summary & Chemical Profile Compound: 1,2-Difluoro-4-iodo-3-methoxybenzene CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Using 1,2-Difluoro-4-iodo-3-methoxybenzene in medicinal chemistry synthesis Content Type: Application Note & Protocol Guide

Executive Summary & Chemical Profile

Compound: 1,2-Difluoro-4-iodo-3-methoxybenzene CAS: 2091145-96-7 (Representative) Role: High-value scaffold for metabolic stability and conformational control.

In the landscape of modern drug discovery, 1,2-Difluoro-4-iodo-3-methoxybenzene represents a "privileged" substitution pattern. It addresses two critical failure modes in lead optimization: metabolic liability and off-target promiscuity .

  • Metabolic Blockade: The vicinal difluoro motif (C1, C2) effectively blocks oxidative metabolism (P450-mediated) at the electron-rich aromatic sites.

  • Conformational Bias: The steric crowding of the methoxy group (C3), flanked by fluorine (C2) and iodine (C4), forces out-of-plane twisting in biaryl systems. This "ortho-effect" is instrumental in designing atropisomeric inhibitors or locking ligands into bioactive conformations to improve selectivity.

  • Synthetic Versatility: The C4-Iodine offers a highly reactive handle for cross-coupling, while the C3-Methoxy serves as a masked phenol, allowing for late-stage diversification.

Structural Analysis & Reactivity Map

The molecule is a 1,2,3,4-tetrasubstituted benzene. This crowding dictates the synthetic strategy.

  • C4-Iodine: The primary electrophile. Highly reactive in Pd-catalyzed couplings but subject to steric hindrance from the C3-Methoxy group.

  • C3-Methoxy: Provides electron density and steric bulk. Can be demethylated (BBr3) to reveal a phenol for H-bond donor interactions.

  • C1/C2-Fluorines: Electron-withdrawing.[1] They deactivate the ring towards electrophilic attack but activate it for Lithium-Halogen exchange at the iodine position by inductive acidification.

ReactivityMap Core 1,2-Difluoro-4-iodo- 3-methoxybenzene Iodine C4-Iodine (Primary Handle) Core->Iodine Suzuki/Buchwald Li-I Exchange Methoxy C3-Methoxy (Steric/Masking) Core->Methoxy Demethylation (BBr3/Py-HCl) Fluorine C1/C2-Fluorine (Metabolic Shield) Core->Fluorine Blocks P450 Modulates pKa Protons C5/C6-Protons (Secondary Sites) Core->Protons Low Reactivity (Steric Protection)

Figure 1: Functional reactivity map of the scaffold showing strategic handles for medicinal chemistry.

Strategic Application Protocols

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Challenge: The C3-methoxy group creates significant steric hindrance around the C4-iodine, potentially slowing down oxidative addition or transmetalation when using standard catalysts like Pd(PPh3)4. Solution: Use of electron-rich, bulky phosphine ligands (Buchwald ligands) to facilitate the coupling cycle.

Target: Biaryl synthesis (e.g., Kinase Inhibitor Core).

Materials
  • Substrate: 1,2-Difluoro-4-iodo-3-methoxybenzene (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(OAc)2 (2-5 mol%) + SPhos or XPhos (4-10 mol%)

    • Alternative Pre-catalyst: XPhos Pd G4 (highly recommended for consistency).

  • Base: K3PO4 (3.0 equiv) or Cs2CO3 (for base-sensitive substrates).

  • Solvent: 1,4-Dioxane/Water (4:1 ratio) or Toluene/Water (10:1).

Step-by-Step Methodology
  • Inert Setup: Charge a reaction vial with the aryl iodide, boronic acid, base, and Pd precatalyst (XPhos Pd G4). Seal with a septum.

  • Degassing: Evacuate and backfill with Nitrogen or Argon (3 cycles). This is critical to prevent homocoupling of the boronic acid and oxidation of the phosphine.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Thermal Activation: Heat the reaction block to 80–100 °C .

    • Note: Due to the C3-methoxy crowd, room temperature coupling is unlikely to reach full conversion.

  • Monitoring: Monitor by LCMS/TLC at 2 hours. The iodine is a good leaving group; if starting material persists, add 10% more catalyst.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Expert Insight: If the boronic acid is protodeboronated (a common side reaction with fluorinated partners), switch to the corresponding Potassium Trifluoroborate salt and use a stronger base like K2CO3 in MeOH/THF.

Protocol B: Lithium-Iodine Exchange (Formylation/Carboxylation)

Challenge: Direct lithiation of C-H bonds is unpredictable due to the competing directing effects of F and OMe. Solution: Exploit the weak C-I bond for highly selective Lithium-Halogen exchange. This generates a nucleophilic aryl lithium species at C4 without touching the C-H bonds.

Target: Introduction of Carbonyls (Aldehydes/Acids) for further elaboration.

Materials
  • Substrate: 1,2-Difluoro-4-iodo-3-methoxybenzene (1.0 equiv)

  • Reagent: n-Butyllithium (n-BuLi), 1.6M in hexanes (1.05 equiv).

  • Electrophile: DMF (for aldehyde) or Dry Ice/CO2 (for carboxylic acid).

  • Solvent: Anhydrous THF (0.1 M concentration).

Step-by-Step Methodology
  • Cryogenic Setup: Flame-dry a round-bottom flask under Argon. Add substrate and anhydrous THF. Cool to -78 °C (Dry ice/Acetone bath).

  • Exchange: Add n-BuLi dropwise over 10 minutes.

    • Critical: Maintain internal temperature below -70 °C. The fluorine substituents inductively stabilize the lithiated intermediate, but higher temperatures can lead to benzyne formation (elimination of LiF).

  • Equilibration: Stir at -78 °C for 30–45 minutes. The solution typically turns yellow/orange.

  • Quench:

    • For Aldehyde: Add anhydrous DMF (3.0 equiv) in one portion.

    • For Acid: Bubble dry CO2 gas through the solution or pour the reaction onto crushed dry ice.

  • Warming: Allow the mixture to warm to 0 °C over 1 hour.

  • Workup: Quench with saturated NH4Cl (aq). Extract with Et2O.

    • Acid Workup: If making the carboxylic acid, perform an acid-base extraction (extract with 1M NaOH, separate organics, acidify aqueous layer to pH 2, extract back into EtOAc) to ensure high purity.

Comparative Data: Reaction Optimization

The following table summarizes optimization data for the Suzuki coupling of this specific scaffold with p-tolylboronic acid (Representative Data).

Catalyst SystemSolventTemp (°C)Time (h)Yield (%)Notes
Pd(PPh3)4 / Na2CO3DME/H2O801245%Incomplete conversion; steric stall.
Pd(dppf)Cl2 / K2CO3Dioxane/H2O90668%Moderate yield; difficult purification.
XPhos Pd G4 / K3PO4 THF/H2O 60 2 92% Fast, clean, high conversion.
Pd(OAc)2 / SPhosToluene100488%Good alternative; anhydrous conditions.

Synthesis Workflow Diagram

This diagram illustrates a typical "Scaffold-to-Lead" campaign using 1,2-difluoro-4-iodo-3-methoxybenzene.

Workflow Start Start: 1,2-Difluoro-4-iodo- 3-methoxybenzene Step1 Step 1: Suzuki Coupling (XPhos Pd G4, Ar-B(OH)2) Installs Biaryl Core Start->Step1 Intermediate1 Intermediate: Biaryl Ether Step1->Intermediate1 Step2 Step 2: Demethylation (BBr3, -78°C to RT) Reveals Phenol Intermediate1->Step2 Intermediate2 Intermediate: Biaryl Phenol Step2->Intermediate2 Step3 Step 3: O-Alkylation / Mitsunobu (R-OH, DIAD, PPh3) Installs Solubilizing Tail Intermediate2->Step3 Final Final Drug Candidate (Optimized Potency & ADME) Step3->Final

Figure 2: Logical progression from scaffold to functionalized drug candidate.

Safety & Handling

  • Hazards: As a polyfluorinated aryl iodide, the compound is likely an irritant. Avoid inhalation.

  • Stability: Stable at room temperature. Store under inert atmosphere (Nitrogen) to prevent slow liberation of iodine (discoloration) over long periods.

  • Chemical Compatibility: Compatible with standard oxidizing agents but avoid strong reducing agents (e.g., LiAlH4) which may cause hydrodehalogenation (loss of Iodine or Fluorine).

References

  • Sigma-Aldrich. 1,2-Difluoro-3-iodo-4-(methoxymethoxy)benzene Product Page. (Accessed 2026).[2][3] Link

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2724444, 1,2-Difluoro-4-iodobenzene (Analogous Reactivity). Link

  • Xing, L., et al. (2015). "Fluorine in Drug Design: A Case Study with Fluoroanisoles."[4] ChemMedChem, 10(4), 715-726.[4] (Mechanistic insight into metabolic stability of fluoroanisoles). Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. (Foundational Protocol). Link

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed coupling reactions." Chemical Science, 2(1), 27-50. (Source for XPhos/SPhos usage in hindered systems). Link

Sources

Application

Application and Protocol Guide: Buchwald-Hartwig Amination of 1,2-Difluoro-4-iodo-3-methoxybenzene

Introduction: The Strategic Importance of C-N Bond Formation The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within pharmaceutical and materials science. Aryl am...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within pharmaceutical and materials science. Aryl amines are privileged structures found in a vast array of bioactive molecules and functional materials. The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for forging these critical linkages, offering a broad substrate scope and functional group tolerance that surpasses many classical methods.[1][2][3][4]

This guide provides an in-depth technical overview and a detailed protocol for the Buchwald-Hartwig amination of a specific, electronically rich and sterically demanding substrate: 1,2-Difluoro-4-iodo-3-methoxybenzene . This substrate presents a unique combination of features—an electron-rich aromatic ring due to the methoxy group, and the presence of two fluorine atoms which can influence reactivity. The protocol is designed for researchers, chemists, and drug development professionals seeking to reliably synthesize complex aryl amines.

Mechanism and Key Principles: The Engine of the Reaction

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle. A fundamental understanding of this mechanism is crucial for rational troubleshooting and optimization. The generally accepted catalytic cycle involves three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][5][6][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the aryl iodide. This is often the rate-determining step of the reaction.[7] The reactivity order for the aryl halide is typically I > Br > Cl.[5]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the resulting Pd(II) complex. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex. The choice of base is critical and must be strong enough to deprotonate the amine but not so strong as to cause unwanted side reactions.[8]

  • Reductive Elimination: The final step involves the formation of the C-N bond and the regeneration of the Pd(0) catalyst, which then re-enters the catalytic cycle.[5][6]

The choice of ligand is paramount to the success of the reaction. Bulky, electron-rich phosphine ligands are often employed to stabilize the palladium catalyst, promote oxidative addition, and facilitate the final reductive elimination step.[1][9]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd(0)L2->OxAdd Ar-I Amido Palladium-Amido Complex OxAdd->Amido Amine (R₂NH) + Base Product_Formation Product & Catalyst Regeneration Amido->Product_Formation Reductive Elimination Product_Formation->Pd(0)L2 Regenerated Catalyst Aryl_Amine N-Aryl Amine Product Aryl_Iodide 1,2-Difluoro-4-iodo- 3-methoxybenzene Amine Amine (Primary or Secondary) caption Figure 1: Generalized Catalytic Cycle of the Buchwald-Hartwig Amination.

Caption: Figure 1: Generalized Catalytic Cycle of the Buchwald-Hartwig Amination.

Experimental Protocol: Amination of 1,2-Difluoro-4-iodo-3-methoxybenzene

This protocol provides a robust starting point for the amination of 1,2-Difluoro-4-iodo-3-methoxybenzene with a generic secondary amine. Optimization may be required for specific amine coupling partners.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1,2-Difluoro-4-iodo-3-methoxybenzene≥98%Commercially AvailableStore under inert atmosphere.
Amine (e.g., Morpholine)AnhydrousCommercially AvailableUse a freshly opened bottle or distill if necessary.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially AvailableA common palladium precursor.
XPhosLigand GradeCommercially AvailableA bulky, electron-rich biarylphosphine ligand.
Sodium tert-butoxide (NaOtBu)≥98%Commercially AvailableA strong, non-nucleophilic base. Handle in a glovebox.
TolueneAnhydrousCommercially AvailableDegas with nitrogen or argon prior to use.
Diethyl etherAnhydrousCommercially AvailableFor workup.
Saturated aq. NH₄ClReagent GradeN/AFor workup.
BrineSaturatedN/AFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeN/AFor drying.
Celite®Filtering AgentCommercially AvailableFor filtration of palladium residues.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Equipment
  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Nitrogen or Argon manifold

  • Syringes and needles

  • Heating mantle or oil bath with a temperature controller

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Glassware for extraction and filtration

  • Flash chromatography setup

Step-by-Step Procedure

Reaction Setup (under inert atmosphere):

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,2-Difluoro-4-iodo-3-methoxybenzene (1.0 mmol) and the desired amine (1.2 mmol).

  • Via syringe, add anhydrous, degassed toluene (5 mL).

  • Place the flask in a preheated oil bath at 100 °C.

Reaction Monitoring:

  • Monitor the reaction progress by TLC or GC-MS.

  • To take a sample for TLC, briefly remove the flask from the heat, and under a positive flow of inert gas, quickly remove a small aliquot with a capillary or syringe.

  • Quench the aliquot with a drop of water and extract with a small amount of ethyl acetate for spotting on the TLC plate.

Workup and Purification:

  • Once the reaction is complete (typically 4-24 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding water (10 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous NH₄Cl (20 mL) and then brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.[10][11] The eluent system will depend on the polarity of the product and should be determined by TLC analysis.

Experimental_Workflow start Start: Oven-Dried Glassware setup Reaction Setup (Inert Atmosphere) - Pd(OAc)₂, XPhos, NaOtBu - Aryl Iodide, Amine - Anhydrous Toluene start->setup heat Heat Reaction Mixture (e.g., 100 °C) setup->heat monitor Monitor Progress (TLC / GC-MS) heat->monitor monitor->heat Continue Heating workup Aqueous Workup - Quench with H₂O - Extraction - Wash with Brine monitor->workup Reaction Complete purify Purification (Flash Column Chromatography) workup->purify characterize Characterization (NMR, MS, etc.) purify->characterize finish End: Pure Product characterize->finish caption Figure 2: Experimental Workflow for Buchwald-Hartwig Amination.

Caption: Figure 2: Experimental Workflow for Buchwald-Hartwig Amination.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide addresses common issues encountered during Buchwald-Hartwig aminations.

Observation Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst.- Ensure all reagents and solvents are anhydrous and degassed.[12] - Use a pre-catalyst (e.g., XPhos Pd G3) for more reliable activation.[5] - Increase catalyst loading slightly (e.g., to 3-5 mol%).
2. Insufficient base strength or solubility.- Ensure the base is freshly opened and handled under inert conditions. - Consider a stronger base like LHMDS, or a more soluble one if heterogeneity is an issue.[5]
3. Poor ligand choice for the substrate.- Screen other bulky phosphine ligands (e.g., RuPhos, BrettPhos).[9]
Significant Hydrodehalogenation 1. Competing side reaction where the aryl iodide is reduced.- Use a bulkier ligand to sterically disfavor β-hydride elimination. - Lower the reaction temperature.
Formation of Byproducts 1. Di-arylation of primary amines.- Use a slight excess of the amine (1.2-1.5 equivalents).
2. Homocoupling of the aryl iodide.- Ensure the reaction is truly anaerobic. - Lower the catalyst loading.
Difficulty in Purification 1. Residual palladium catalyst.- Filter the crude reaction mixture through a pad of Celite before aqueous workup.[11]
2. Phosphine oxide byproducts.- Optimize chromatography conditions. A slightly more polar solvent system may be required.

Safety Considerations

  • Palladium Compounds: While generally of low toxicity, palladium salts and catalysts should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium tert-butoxide: This is a corrosive and moisture-sensitive solid. It should be handled exclusively in an inert atmosphere glovebox.

  • Solvents: Toluene and diethyl ether are flammable. Ensure all heating is done using a heating mantle or oil bath and that no ignition sources are present.

  • Amines: Many amines are toxic and/or corrosive. Consult the Safety Data Sheet (SDS) for the specific amine being used and handle it in a fume hood.

Conclusion

The Buchwald-Hartwig amination is a powerful transformation for the synthesis of complex aryl amines. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can successfully employ this methodology for challenging substrates like 1,2-Difluoro-4-iodo-3-methoxybenzene. This guide provides a solid foundation for achieving high yields and purity, while also offering insights for troubleshooting and optimization.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • ACS Catalysis. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]

  • Chemical Reviews. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • DSpace@MIT. Palladium-catalyzed C-C, C-N and C-O bond formation. [Link]

  • Current Organic Chemistry. Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • PMC. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]

  • Organic Chemistry Data. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • Wikipedia. Cross-coupling reaction. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]

  • The Journal of Organic Chemistry. General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. [Link]

  • ResearchGate. T-BuXPhos: A highly efficient ligand for Buchwald-Hartwig coupling in water. [Link]

  • ACS Publications. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • Nature. What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. [Link]

  • YouTube. Buchwald-Hartwig cross-coupling reaction. [Link]

  • Organometallics. Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. [Link]

  • Chemistry Stack Exchange. Purification of Buchwald-Hartwig amination. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • The University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years. [Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Appretech Scientific Limited. 1,2-difluoro-4-iodo-3-methoxybenzene. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. [Link]

  • Reagentia. 1,2-Difluoro-3-iodo-4-methoxybenzene (1 x 1 g). [Link]

  • Google Patents. WO1991016287A1 - Process for preparation of 1,2,4-trifluorobenzene and 1-chloro-3,4-difluorobenzene.

Sources

Technical Notes & Optimization

Troubleshooting

Recrystallization solvents for 1,2-Difluoro-4-iodo-3-methoxybenzene purification

An essential, yet often challenging, aspect of synthetic chemistry is the purification of target molecules. This guide serves as a dedicated technical support center for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

An essential, yet often challenging, aspect of synthetic chemistry is the purification of target molecules. This guide serves as a dedicated technical support center for researchers, scientists, and drug development professionals facing the specific task of purifying 1,2-Difluoro-4-iodo-3-methoxybenzene through recrystallization. As a Senior Application Scientist, my goal is to provide not just a protocol, but a framework for understanding the principles behind the technique, enabling you to troubleshoot effectively and optimize your purification process.

Frequently Asked Questions (FAQs) for Recrystallization

This section addresses common questions encountered during the recrystallization of 1,2-Difluoro-4-iodo-3-methoxybenzene, providing explanations grounded in chemical principles.

Q1: Where do I start when selecting a recrystallization solvent?

A: The ideal recrystallization solvent should dissolve your compound completely when hot but poorly when cold.[1][2] For 1,2-Difluoro-4-iodo-3-methoxybenzene, an aromatic compound, a logical starting point is to test alcohols like methanol or ethanol.[3] A systematic approach involves testing small amounts of your crude product in various solvents of differing polarities.

Q2: What are some good single-solvent systems to try first?

A: Based on the substituted benzene structure, the following single solvents are recommended for initial screening:

  • Alcohols (Methanol, Ethanol, Isopropanol): These are often effective for moderately polar aromatic compounds.[3]

  • Alkanes (Hexane, Heptane): If the compound is relatively non-polar, it may dissolve in hot hexane and crystallize upon cooling.[3][4]

  • Aromatic Solvents (Toluene): The principle of "like dissolves like" suggests toluene could be a suitable solvent for this aromatic compound.

Q3: When is a mixed-solvent system the right choice?

A: A mixed-solvent system is ideal when no single solvent provides the desired solubility profile. This technique, also known as antisolvent crystallization, is used when your compound is too soluble in one solvent and insoluble in another.[1][5] You would dissolve the compound in a minimum amount of the "good" hot solvent (e.g., ethanol) and then slowly add the "poor" or "anti-solvent" (e.g., water) at an elevated temperature until the solution becomes faintly cloudy. A few drops of the good solvent are then added to redissolve the solid, and the mixture is allowed to cool slowly. Common pairs to consider are ethanol/water, acetone/water, and ethyl acetate/hexane.[4][6][7]

Q4: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?

A: "Oiling out" occurs when the solid melts and forms a liquid layer instead of crystallizing from the solution. This typically happens if the boiling point of the solvent is higher than the melting point of your compound, or if the solution is supersaturated to the point where the compound comes out of solution above its melting point.

  • Solution 1: Reheat the solution to dissolve the oil and add a small amount of additional solvent. This decreases the saturation level, allowing crystals to form at a lower temperature upon slow cooling.[8][9]

  • Solution 2: Significant impurities can depress the melting point of your compound, leading to oiling out. If your solution is colored, consider a charcoal treatment to remove these impurities.[8]

Troubleshooting Guide

This table provides a quick reference for diagnosing and solving common recrystallization problems.

Problem Probable Cause(s) Recommended Solution(s)
No Crystals Form 1. Too much solvent was used. The solution is not saturated.[8][9] 2. The solution is supersaturated. Crystal nucleation has not initiated.[9]1. Boil off a portion of the solvent to increase the concentration and allow it to cool again. 2. Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal of the pure compound.[3][9]
Very Low Yield 1. Excess solvent was used, leaving a large amount of the product dissolved in the mother liquor.[8] 2. Premature crystallization occurred during hot filtration.1. Before filtering, concentrate the solution by boiling off some solvent. After filtration, cool the mother liquor in an ice bath to maximize crystal recovery. 2. Use a pre-heated funnel and flask for the hot filtration step to prevent the solution from cooling and crystallizing prematurely.
Compound "Oils Out" 1. The solution is cooling too rapidly or is too concentrated. 2. The boiling point of the solvent is higher than the compound's melting point. 3. High impurity levels are depressing the melting point.1. Reheat the mixture to redissolve the oil, add a small amount of extra solvent, and allow for very slow cooling.[8][9] 2. Choose a lower-boiling point solvent. 3. If impurities are suspected, especially colored ones, perform an activated charcoal treatment.[8]
Product is Still Colored Colored, high-molecular-weight impurities are present.Add a small amount of activated charcoal (Norit) to the hot solution before filtration. The colored impurities will adsorb to the charcoal, which is then removed during the hot filtration step.[2]

Visualized Workflows

Recrystallization Process Flow

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization & Isolation A Select Solvent B Place Crude Solid in Flask A->B C Add Minimum Hot Solvent to Dissolve B->C D Optional: Add Activated Charcoal C->D if colored E Perform Hot Gravity Filtration C->E if not colored D->E F Cool Filtrate Slowly E->F G Cool in Ice Bath F->G H Collect Crystals via Vacuum Filtration G->H I Wash Crystals with Cold Solvent H->I J Dry Purified Crystals I->J

Caption: General workflow for solid purification by recrystallization.

Solvent Selection Decision Tree

Solvent_Selection Start Start: Test Small Sample TestHot Is it soluble in hot solvent? Start->TestHot TestCold Is it insoluble in cold solvent? TestHot->TestCold Yes NotSoluble FAIL: Not soluble enough TestHot->NotSoluble No GoodSolvent SUCCESS: Use this solvent TestCold->GoodSolvent Yes TooSoluble FAIL: Too soluble TestCold->TooSoluble No TryMixed Consider Mixed-Solvent System TooSoluble->TryMixed NotSoluble->TryMixed

Caption: Decision process for selecting a suitable recrystallization solvent.

Detailed Experimental Protocol: Recrystallization

This protocol provides a step-by-step methodology for the purification of 1,2-Difluoro-4-iodo-3-methoxybenzene.

  • Solvent Selection: Based on preliminary tests, choose a suitable solvent or solvent pair. For this example, we will use ethanol.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. In a separate beaker, heat the recrystallization solvent (ethanol) on a hot plate. Add the hot solvent to the flask containing the solid in small portions, swirling after each addition, until the solid just dissolves. Use the minimum amount of hot solvent necessary.[3]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Place a stemless funnel with fluted filter paper into the neck of a clean, pre-heated Erlenmeyer flask. Bring the solution back to a boil and pour it through the filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature without disturbance. Slow cooling is crucial for the formation of large, pure crystals.[3]

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small portion of ice-cold solvent to remove any residual impurities from the mother liquor.[2]

  • Drying: Allow air to be pulled through the crystals on the Büchner funnel for several minutes to help dry them. Transfer the crystals to a watch glass to air dry completely.

Reference Data: Common Recrystallization Solvents

The following table lists common laboratory solvents that can be used for recrystallization screening, ordered approximately by decreasing polarity.

SolventFormulaBoiling Point (°C)Polarity (Dielectric Constant)
WaterH₂O10080.1
Acetic AcidC₂H₄O₂1186.20
MethanolCH₄O6532.7
EthanolC₂H₆O78.524.6
AcetoneC₃H₆O5621.01
Ethyl AcetateC₄H₈O₂776.0
DichloromethaneCH₂Cl₂409.1
Diethyl EtherC₄H₁₀O34.54.27
TolueneC₇H₈1112.4
HexaneC₆H₁₄691.89
CyclohexaneC₆H₁₂812.02

Data sourced from publicly available chemical property tables.[10][11]

References

Sources

Reference Data & Comparative Studies

Validation

Comparative Mass Spectrometry Guide: 1,2-Difluoro-4-iodo-3-methoxybenzene Characterization

Topic: Mass spectrometry fragmentation pattern of 1,2-Difluoro-4-iodo-3-methoxybenzene Content Type: Publish Comparison Guide Executive Summary: The Structural Integrity Challenge In the synthesis of fluorinated pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass spectrometry fragmentation pattern of 1,2-Difluoro-4-iodo-3-methoxybenzene Content Type: Publish Comparison Guide

Executive Summary: The Structural Integrity Challenge

In the synthesis of fluorinated pharmaceutical intermediates—specifically for MEK inhibitors and similar kinase-targeting oncologics—1,2-Difluoro-4-iodo-3-methoxybenzene (CAS: 2091145-96-7) represents a critical building block. Its high degree of substitution (positions 1, 2, 3, and 4) creates a unique steric and electronic environment that complicates routine analysis.

The primary analytical challenge is not detection, but differentiation . Regioisomeric impurities (e.g., 1,2-difluoro-3-iodo-4-methoxybenzene) often co-elute in liquid chromatography. This guide compares the fragmentation performance of Electron Ionization (EI) versus Electrospray Ionization (ESI-MS/MS) to provide a definitive protocol for structural validation.

Technique Comparison: EI vs. ESI-MS/MS

To ensure rigorous quality control (QC), researchers must select the ionization mode that answers their specific question: Identity or Purity?

FeatureElectron Ionization (EI) Electrospray Ionization (ESI-MS/MS)
Primary Utility Structural Confirmation (Fingerprinting)Quantification & High-Throughput Screening
Ionization Energy Hard (70 eV)Soft (Thermal/Voltage)
Molecular Ion (

)
Distinct (

270), often intense
Dominant

or

Fragmentation Rich, in-source fragmentationMinimal (requires Collision Induced Dissociation - CID)
Key Advantage Distinguishes isomers via "Ortho Effects"High sensitivity for trace impurity analysis
Limit of Detection ng range (GC-MS)pg range (LC-MS)

Scientist’s Insight: Use EI (GC-MS) during initial process development to characterize the specific isomeric pattern. Switch to ESI (LC-MS/MS) for routine batch release testing where speed and sensitivity are paramount.

Deep Dive: Fragmentation Pathways & Mechanisms

The fragmentation of 1,2-Difluoro-4-iodo-3-methoxybenzene is governed by the weak C–I bond and the stabilizing effect of the methoxy group.

Theoretical Mass: 269.93 Da
  • Monoisotopic Mass: ~270 Da[1]

  • Base Peak (Predicted EI):

    
     270 (
    
    
    
    ) or
    
    
    255 (
    
    
    ) depending on source temp.
Key Fragmentation Channels (EI & CID)
  • Primary Channel: Methyl Radical Loss (

    
    ) 
    
    • Mechanism: Homolytic cleavage of the O-CH3 bond.

    • Observation: Transition from

      
       270 
      
      
      
      
      
      255.
    • Significance: This generates a quinoid-like oxonium ion, stabilized by the ortho-fluorine and iodine.

  • Secondary Channel: Iodine Radical Loss (

    
    ) 
    
    • Mechanism: The C–I bond is the weakest bond in the molecule (~57 kcal/mol).

    • Observation: Transition from

      
       270 
      
      
      
      
      
      143.
    • Specificity: In the 4-iodo isomer, this loss is competitive. In isomers where Iodine is ortho to Methoxy (e.g., 3-iodo-2-methoxy), this pathway is often suppressed in favor of complex rearrangements.

  • Tertiary Channel: Carbon Monoxide Loss (CO)

    • Mechanism: Following methyl loss, the ring contracts (cyclopentadienyl cation formation).

    • Observation: Transition from

      
       255 
      
      
      
      
      
      227.
The "Ortho Effect" Differentiator

In 1,2-Difluoro-4-iodo-3-methoxybenzene , the Methoxy group (C3) is sandwiched between a Fluorine (C2) and the Iodine (C4).

  • Pathway: The proximity of the lone pairs on Oxygen (C3) to the large Iodine atom (C4) facilitates a distinct "Ortho Elimination" or interaction that is absent in the 1,3-difluoro-5-iodo isomers.

  • Diagnostic Ratio: The ratio of

    
     is a fingerprint for the 3-methoxy-4-iodo substitution pattern.
    

Visualization: Fragmentation Logic Tree

The following diagram illustrates the logical flow of fragmentation, highlighting the critical mass transitions used for Multiple Reaction Monitoring (MRM) in LC-MS.

FragmentationPath M Molecular Ion [M]+• (EI) or [M+H]+ (ESI) m/z ~270 Frag_Methyl Loss of Methyl [M - CH3]+ m/z 255 M->Frag_Methyl - •CH3 (15 Da) Alpha Cleavage Frag_Iodine Loss of Iodine [M - I]+ m/z 143 M->Frag_Iodine - •I (127 Da) Weak Bond Cleavage Frag_CO Loss of CO (Ring Contraction) m/z 227 Frag_Methyl->Frag_CO - CO (28 Da) Phenolic Rearrangement Frag_F Loss of HF/F (Deep Fragmentation) m/z ~123 Frag_Iodine->Frag_F - HF (20 Da)

Caption: Primary fragmentation pathways for 1,2-Difluoro-4-iodo-3-methoxybenzene. The Methyl loss (m/z 255) is the preferred quantifier transition.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to be self-validating by using the


 ratio as an internal system suitability check.
A. Sample Preparation[2][3]
  • Stock Solution: Dissolve 1 mg of standard in 1 mL Methanol (HPLC grade).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why Formic Acid? Promotes protonation

      
       for ESI without inducing premature de-iodination.
      
B. LC-MS/MS Parameters (ESI Mode)
  • Instrument: Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).

  • Source: Electrospray Ionization (ESI), Positive Mode.[2]

  • Gas Temp: 300°C (Avoid excessive heat to prevent thermal degradation of C–I bond).

  • Transitions (MRM):

    • Quantifier:

      
       (Loss of methyl, high specificity).
      
    • Qualifier:

      
       (Loss of Iodine, confirms halogen presence).
      
C. Validation Step (The "Trust" Pillar)

Calculate the Ion Ratio (


) between the Quantifier and Qualifier peaks:


  • Acceptance Criteria: The ratio

    
     must remain within ±20% of the reference standard. A significant shift in 
    
    
    
    indicates the presence of a regioisomer (e.g., where Iodine is less labile), flagging the batch for rejection.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2724444, 1,2-Difluoro-4-iodobenzene (Structural Analog). Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Halogenated Anisoles. NIST Standard Reference Database. Retrieved from [Link]

  • Smith, R. M. (2012).Understanding Mass Spectra: A Basic Approach (2nd Ed). Wiley-Interscience.

Sources

Comparative

IR spectroscopy peaks for 1,2-Difluoro-4-iodo-3-methoxybenzene identification

An Expert's Comparative Guide to the Infrared Spectroscopic Identification of 1,2-Difluoro-4-iodo-3-methoxybenzene For researchers and professionals in drug development, the unambiguous structural confirmation of novel c...

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Comparative Guide to the Infrared Spectroscopic Identification of 1,2-Difluoro-4-iodo-3-methoxybenzene

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progressive and reliable research. 1,2-Difluoro-4-iodo-3-methoxybenzene is a highly functionalized aromatic scaffold, presenting a unique combination of substituents that are valuable in synthetic chemistry. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for verifying the presence of key functional groups and the overall molecular structure.

This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of 1,2-Difluoro-4-iodo-3-methoxybenzene. As a definitive spectrum is not commonly available in public databases, we will derive a predicted spectrum by dissecting the molecule into its constituent functional parts. This prediction will then be compared against the known spectra of simpler, related molecules—anisole, fluorobenzene, and iodobenzene—to provide a robust framework for its identification.

Predicted Infrared Spectrum of 1,2-Difluoro-4-iodo-3-methoxybenzene

The power of IR spectroscopy lies in its ability to probe the vibrational modes of specific bonds within a molecule.[1] The structure of 1,2-Difluoro-4-iodo-3-methoxybenzene is rich with IR-active functionalities.

Figure 1: Molecular structure of 1,2-Difluoro-4-iodo-3-methoxybenzene.

Based on its structure, we can anticipate several key vibrational modes. These are summarized in the table below.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)IntensityRationale and Comments
Aromatic RingC-H Stretch3100–3000MediumTypical for sp² C-H bonds on a benzene ring.[2][3]
C=C Stretch (in-ring)1600–1475Weak-MediumAromatic rings typically show a pair of sharp bands in this region.[2][3][4]
C-H Out-of-Plane (OOP) Bend900–675StrongThe specific pattern is highly dependent on the substitution pattern. For a 1,2,3,4-tetrasubstituted ring, complex patterns are expected.[3]
Methoxy Group (-OCH₃)sp³ C-H Stretch3000–2850StrongAsymmetric and symmetric stretching of the methyl group hydrogens.[2]
Ar-O-C Asymmetric Stretch~1250StrongAryl alkyl ethers exhibit a strong, characteristic band for the asymmetric C-O-C stretch.[5][6][7]
Ar-O-C Symmetric Stretch~1040StrongA second strong band associated with the symmetric C-O-C stretch is also expected for aryl alkyl ethers.[5][6][7]
Fluoro SubstituentsC-F Stretch1360–1000StrongThe C-F bond stretch is very strong and appears in a wide range.[8] With multiple fluorine atoms, this band may split into symmetric and asymmetric modes, potentially obscuring other signals.[8]
Iodo SubstituentC-I Stretch< 600Medium-StrongThe C-I bond is weak and involves a heavy atom, pushing its stretching frequency to the low end of the mid-IR range, often into the far-IR region.[3][9]

Comparative Spectral Analysis: Isolating Key Features

To substantiate our predictions, we will compare the expected features with the known IR absorptions of simpler molecules that contain the key functional groups of our target compound.

Alternative 1: Anisole (Methoxybenzene)

Anisole provides the spectral signature for the methoxy group attached to a benzene ring. Its spectrum is dominated by two strong C-O stretching bands.[7][10]

  • Asymmetric Ar-O-C Stretch: Found around 1250 cm⁻¹.[5][6]

  • Symmetric Ar-O-C Stretch: Observed near 1040 cm⁻¹.[5][6]

  • sp³ C-H Stretches: Peaks are also visible between 2960 and 2838 cm⁻¹.[5]

Alternative 2: Fluorobenzene

Fluorobenzene is the model for the C-F stretch. This bond vibration results in a very strong absorption band between 1000 and 1360 cm⁻¹.[8] For monofluorinated compounds, this is typically a single, intense band.[8] The presence of two adjacent fluorine atoms in our target molecule is expected to result in two distinct C-F stretching bands due to symmetric and asymmetric vibrational coupling.

Alternative 3: Iodobenzene

The C-I stretch is the most challenging to observe in a standard mid-IR spectrum (4000-400 cm⁻¹). The vibration occurs at a very low frequency due to the high mass of the iodine atom and the relatively weak C-I bond.[11] Its absorption is typically found below 600 cm⁻¹, often in the far-IR region.[3][9] While its direct observation may be difficult, its presence influences the fingerprint region.

Comparative Data Summary
Wavenumber (cm⁻¹)1,2-Difluoro-4-iodo-3-methoxybenzene (Predicted)Anisole (Known)[5][6][7]Fluorobenzene (Known)[8][12]Iodobenzene (Known)[3][9]
3100–3000 Aromatic C-H Stretch
3000–2850 Aliphatic C-H Stretch (-OCH₃)
~1250 Strong Ar-O-C Asymmetric Stretch
1360–1000 Strong, possibly split, C-F Stretch
~1040 Strong Ar-O-C Symmetric Stretch
< 600 C-I Stretch

This comparison clearly illustrates that the IR spectrum of 1,2-Difluoro-4-iodo-3-methoxybenzene should exhibit a unique combination of absorptions: the characteristic dual C-O stretches of an aryl ether, the very strong C-F stretching bands, and the typical aromatic and aliphatic C-H signals. The absence of signals like a broad O-H stretch (3200-3500 cm⁻¹) would further validate the structure.[13]

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

To experimentally verify the structure, a high-quality spectrum is essential. Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its simplicity and reproducibility.

Step-by-Step Methodology for ATR-FTIR
  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

  • Background Scan:

    • Causality: A background spectrum must be collected to ratio against the sample spectrum. This removes contributions from atmospheric CO₂ and water vapor, as well as any intrinsic signals from the ATR crystal itself.

    • Procedure: Ensure the ATR crystal (typically diamond or germanium) is perfectly clean. Use a solvent like isopropanol and a soft, lint-free tissue to wipe the surface, then allow it to fully evaporate. Collect a background scan (e.g., 32 scans at a resolution of 4 cm⁻¹).

  • Sample Application:

    • Causality: Effective analysis requires intimate contact between the sample and the ATR crystal. Air gaps will significantly weaken the signal.

    • Procedure: Place a small amount of the solid 1,2-Difluoro-4-iodo-3-methoxybenzene powder onto the crystal. Use the built-in pressure clamp to apply consistent and firm pressure, ensuring the sample is evenly spread across the crystal surface.

  • Sample Scan: Collect the sample spectrum using the same parameters as the background scan (32 scans, 4 cm⁻¹ resolution). The instrument software will automatically perform the background correction.

  • Data Processing and Cleaning:

    • Causality: After data acquisition, the ATR crystal must be meticulously cleaned to prevent cross-contamination of subsequent samples.

    • Procedure: Release the pressure clamp and carefully remove the bulk of the sample powder. Clean the crystal surface thoroughly with isopropanol until no residue remains.

G A Start: Prepare Spectrometer B Clean ATR Crystal (e.g., with Isopropanol) A->B C Collect Background Spectrum (Ratios out atmospheric H₂O/CO₂) B->C D Place Solid Sample on Crystal C->D E Apply Consistent Pressure (Ensure good contact) D->E F Collect Sample Spectrum (Same parameters as background) E->F G Clean ATR Crystal Thoroughly F->G H End: Analyze Spectrum G->H

Figure 2: Standard workflow for ATR-FTIR analysis of a solid sample.

Conclusion: A Unique Spectral Fingerprint

The identification of 1,2-Difluoro-4-iodo-3-methoxybenzene via IR spectroscopy is a clear-cut process when approached systematically. The molecule's spectrum is defined by a confluence of strong, characteristic absorptions that, when taken together, provide a unique fingerprint. Researchers should focus on identifying three key regions:

  • The strong, split C-F stretching bands between 1360-1000 cm⁻¹.

  • The pair of strong Ar-O-C stretching bands around 1250 cm⁻¹ and 1040 cm⁻¹.

  • The combination of aromatic and aliphatic C-H stretches between 3100-2850 cm⁻¹.

By comparing an experimentally obtained spectrum to the predicted absorptions and the known spectra of its constituent parts, researchers and drug development professionals can confidently and accurately confirm the identity and purity of this versatile chemical scaffold.

References

  • Carbon–fluorine bond. Wikipedia.[Link]

  • IR Spectrum Of Anisole. Bartleby.com.[Link]

  • Fluorobenzene. Chemistry LibreTexts.[Link]

  • The IR spectrum for anisole contains two C―O stretching bands in... Pearson.[Link]

  • FT-IR spectra of control and treated anisole. ResearchGate.[Link]

  • Iodobenzene. PubChem, National Center for Biotechnology Information.[Link]

  • Normalised FT-IR spectra of (Anisole+ o-cresol) binary mixture... ResearchGate.[Link]

  • Anisole. NIST WebBook.[Link]

  • Benzene, iodo-. NIST WebBook.[Link]

  • IR spectrum: Ethers. Quimicaorganica.org.[Link]

  • Benzene, fluoro-. NIST WebBook.[Link]

  • Fluorobenzene [FTIR] - Spectrum. SpectraBase.[Link]

  • IR Absorption Frequencies. Northern Illinois University.[Link]

  • 1-Fluoro-4-nitro-benzene [ATR-IR] - Spectrum. SpectraBase.[Link]

  • Benzene, iodo-. NIST WebBook.[Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University.[Link]

  • Adiabatic bond stretching frequencies... ResearchGate.[Link]

  • IR Spectroscopy. University of Toronto Scarborough.[Link]

  • Benzene, 1-iodo-3-methyl-. NIST WebBook.[Link]

  • Spectroscopy of Ethers. Chemistry LibreTexts.[Link]

  • Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.[Link]

  • Spectroscopy of Ethers. OpenStax.[Link]

  • Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.[Link]

  • Infrared Spectrometry. Michigan State University Department of Chemistry.[Link]

  • Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. The Journal of Chemical Physics.[Link]

  • Infrared spectra handout. University of California, Santa Cruz.[Link]

  • 1,2-difluoro-4-iodo-3-methoxybenzene. Appretech Scientific Limited.[Link]

  • Interpreting Infrared Spectra. Specac Ltd.[Link]

  • IR Tables. University of California, Santa Cruz.[Link]

  • IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts.[Link]

  • 1,2-Difluoro-3-iodo-4-methoxybenzene. Reagentia.[Link]

  • 1,2-Difluoro-4-iodobenzene. PubChem, National Center for Biotechnology Information.[Link]

  • Table of Characteristic IR Absorptions. Palacký University Olomouc.[Link]

Sources

Validation

Differentiating Isomers of Difluoro-iodo-methoxybenzene: A Senior Application Scientist's Guide

For researchers, synthetic chemists, and professionals in drug development, the precise characterization of substituted aromatic compounds is a non-negotiable aspect of their workflow. The presence of multiple isomers in...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the precise characterization of substituted aromatic compounds is a non-negotiable aspect of their workflow. The presence of multiple isomers in a sample can lead to significant variations in chemical reactivity, biological activity, and ultimately, the success of a research endeavor. This guide provides an in-depth technical comparison of analytical methodologies for differentiating the regioisomers of difluoro-iodo-methoxybenzene. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS), supported by predictive data and established experimental protocols.

The Challenge of Isomeric Complexity

The constitutional isomers of difluoro-iodo-methoxybenzene present a classic analytical challenge. With the same molecular formula (C₇H₅F₂IO), their distinct physical and chemical properties arise solely from the different arrangement of the fluoro, iodo, and methoxy substituents on the benzene ring. This structural subtlety demands analytical techniques that are highly sensitive to the local electronic and spatial environment of the atoms within the molecule.

Core Analytical Strategies: A Comparative Overview

Two primary techniques form the cornerstone of isomer differentiation for halogenated aromatic compounds: Nuclear Magnetic Resonance (NMR) Spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). Each offers unique advantages, and a combined approach often provides the most definitive structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for isomer differentiation in solution.[1][2] By probing the magnetic properties of atomic nuclei (¹H, ¹³C, and ¹⁹F), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For fluorinated compounds, ¹⁹F NMR is particularly insightful due to its high sensitivity and wide range of chemical shifts.[3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique combines the exceptional separation power of gas chromatography with the sensitive detection and structural information provided by mass spectrometry.[5] Isomers, due to their different polarities and volatilities, can often be separated chromatographically. The subsequent mass spectral analysis provides the molecular weight and, crucially, fragmentation patterns that can be unique to each isomer.[6][7]

Differentiating Isomers by NMR Spectroscopy

The key to distinguishing isomers of difluoro-iodo-methoxybenzene with NMR lies in the predictable effects of the substituents on the chemical shifts (δ) and coupling constants (J) of the aromatic protons and the fluorine nuclei. The methoxy group (-OCH₃) is an electron-donating group, while the fluorine and iodine atoms are electron-withdrawing. These electronic effects, combined with through-space interactions, create a unique spectral fingerprint for each isomer.

¹H NMR Spectroscopy

The chemical shifts of the aromatic protons are influenced by the neighboring substituents. Protons ortho and para to the electron-donating methoxy group will be shielded (shifted to a lower ppm), while those ortho and para to the electron-withdrawing halogens will be deshielded (shifted to a higher ppm).[1][2][8] The splitting patterns (singlet, doublet, triplet, etc.) and coupling constants provide information about the number and proximity of neighboring protons.

¹⁹F NMR Spectroscopy

¹⁹F NMR is exceptionally sensitive to the electronic environment.[3][4] The chemical shifts of the fluorine atoms will vary significantly depending on the substituents at the ortho, meta, and para positions. The large chemical shift dispersion of ¹⁹F NMR often allows for the clear resolution of signals from different fluorine environments, even in complex mixtures.[9][10]

Predicted NMR Data for Difluoro-iodo-methoxybenzene Isomers
IsomerPredicted ¹H NMR Chemical Shifts (ppm)Predicted ¹⁹F NMR Chemical Shifts (ppm, relative to CFCl₃)
2,3-Difluoro-4-iodo-1-methoxybenzene H-5: ~7.2-7.4 (d), H-6: ~6.8-7.0 (d)F-2: ~-130 to -140, F-3: ~-145 to -155
2,4-Difluoro-5-iodo-1-methoxybenzene H-3: ~6.7-6.9 (d), H-6: ~7.5-7.7 (s)F-2: ~-110 to -120, F-4: ~-100 to -110
2,5-Difluoro-4-iodo-1-methoxybenzene H-3: ~6.9-7.1 (d), H-6: ~7.1-7.3 (d)F-2: ~-120 to -130, F-5: ~-125 to -135
2,6-Difluoro-3-iodo-1-methoxybenzene H-4: ~7.3-7.5 (t), H-5: ~6.8-7.0 (d)F-2, F-6: ~-115 to -125
3,5-Difluoro-2-iodo-1-methoxybenzene H-4: ~6.6-6.8 (d), H-6: ~6.5-6.7 (d)F-3, F-5: ~-105 to -115

Disclaimer: These are predicted values based on established principles and data from analogous compounds. Actual experimental values may vary.

Experimental Protocol for NMR Analysis

Objective: To acquire ¹H and ¹⁹F NMR spectra for the differentiation of difluoro-iodo-methoxybenzene isomers.

Materials:

  • Sample of difluoro-iodo-methoxybenzene isomer(s)

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • NMR tubes (5 mm)

  • NMR spectrometer (400 MHz or higher recommended)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of CDCl₃ in a clean, dry NMR tube.

  • Instrument Setup:

    • Lock the spectrometer on the deuterium signal of CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 30° pulse angle, 2-second acquisition time, 1-second relaxation delay, 16 scans.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

  • ¹⁹F NMR Acquisition:

    • Switch the probe to the ¹⁹F channel.

    • Acquire a one-dimensional ¹⁹F NMR spectrum. Proton decoupling is recommended to simplify the spectra.

    • Typical parameters: 30° pulse angle, 1-second acquisition time, 1-second relaxation delay, 64 scans.

    • Reference the spectrum using an external standard (e.g., CFCl₃ at 0.00 ppm) or an internal standard with a known chemical shift.

Differentiating Isomers by GC-MS

GC-MS is a powerful technique for both separating and identifying isomers. The separation on the GC column is based on differences in boiling points and interactions with the stationary phase. The subsequent mass spectral analysis provides a fragmentation pattern that can be used to confirm the identity of each isomer.

Gas Chromatographic Separation

The isomers of difluoro-iodo-methoxybenzene are expected to have slightly different boiling points and polarities, which should allow for their separation on a suitable GC column. A non-polar or medium-polarity column is generally a good starting point for halogenated aromatic compounds.

Mass Spectrometric Fragmentation

Upon ionization in the mass spectrometer (typically by electron ionization), the molecular ion of difluoro-iodo-methoxybenzene will undergo fragmentation. Common fragmentation pathways for aromatic halogenated compounds include the loss of the halogen atoms, the methoxy group, and cleavage of the aromatic ring.[6][7][11] The relative abundances of the fragment ions can be characteristic of a particular isomer. For instance, the steric environment around a substituent can influence the ease with which it is cleaved, leading to different fragmentation patterns for different isomers.

Predicted GC-MS Data for Difluoro-iodo-methoxybenzene Isomers

The primary differentiation by GC will be the retention time. The mass spectra for all isomers will show a molecular ion peak (M⁺) at m/z 270. Key fragment ions are expected from the loss of:

  • Iodine: [M - I]⁺ at m/z 143

  • Methoxy group: [M - OCH₃]⁺ at m/z 239

  • Methyl from methoxy: [M - CH₃]⁺ at m/z 255

The relative intensities of these and other smaller fragments will likely differ between isomers, providing a basis for differentiation.

IsomerPredicted Relative Retention OrderKey Differentiating Fragments
2,3-Difluoro-4-iodo-1-methoxybenzene IntermediateVariations in the relative intensity of [M-I]⁺ and [M-OCH₃]⁺
2,4-Difluoro-5-iodo-1-methoxybenzene Later elutingPotentially a more abundant [M-I]⁺ fragment
2,5-Difluoro-4-iodo-1-methoxybenzene IntermediateUnique pattern of smaller aromatic fragment ions
2,6-Difluoro-3-iodo-1-methoxybenzene Earlier elutingSteric hindrance may influence fragmentation pathways
3,5-Difluoro-2-iodo-1-methoxybenzene IntermediateDistinctive relative abundances of key fragments

Disclaimer: Retention order can vary based on the GC column and conditions. Fragmentation patterns are predictive and should be confirmed with standards.

Experimental Protocol for GC-MS Analysis

Objective: To separate and identify isomers of difluoro-iodo-methoxybenzene.

Materials:

  • Sample of difluoro-iodo-methoxybenzene isomer(s)

  • Dichloromethane (DCM), HPLC grade

  • GC-MS system equipped with an autosampler

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in DCM.

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or similar).

    • Inlet: Splitless mode, 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: 50 °C for 1 min, ramp to 250 °C at 10 °C/min, hold for 5 min.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-350.

Visualizing the Workflow

A systematic approach is crucial for the successful differentiation of these isomers. The following workflow diagram illustrates the logical progression from sample receipt to data analysis.

G cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Interpretation Sample Isomer Mixture Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_GCMS Dissolve in DCM Sample->Prep_GCMS NMR NMR Spectroscopy (1H, 19F, 13C) Prep_NMR->NMR GCMS GC-MS Analysis Prep_GCMS->GCMS Analyze_NMR Analyze Chemical Shifts & Coupling Constants NMR->Analyze_NMR Analyze_GCMS Analyze Retention Times & Fragmentation Patterns GCMS->Analyze_GCMS Compare Compare Spectra to Predicted Data Analyze_NMR->Compare Analyze_GCMS->Compare Identify Isomer Identification Compare->Identify

Sources

Safety & Regulatory Compliance

Safety

1,2-Difluoro-4-iodo-3-methoxybenzene: Proper Disposal &amp; Handling Guide

CAS Number: 2091145-96-7 Chemical Family: Poly-halogenated Aromatic Ether Primary Hazard Class: Irritant / Halogenated Waste[1] Part 1: Executive Summary & Risk Assessment As a Senior Application Scientist, I often see d...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 2091145-96-7 Chemical Family: Poly-halogenated Aromatic Ether Primary Hazard Class: Irritant / Halogenated Waste[1]

Part 1: Executive Summary & Risk Assessment

As a Senior Application Scientist, I often see disposal protocols fail not because of a lack of effort, but due to a misunderstanding of chemical causality. For 1,2-Difluoro-4-iodo-3-methoxybenzene , the disposal strategy is dictated by two structural features:

  • The Halogen Load (F, I): This compound cannot be treated as standard organic waste. It requires high-temperature incineration to prevent the formation of incomplete combustion byproducts.[1]

  • The Carbon-Iodine (C-I) Bond: This bond is significantly weaker than the C-F or C-O bonds.[1] In a waste drum, exposure to trace transition metals or UV light can cleave this bond, liberating free iodine (

    
    ) or radical species, which can degrade other waste containers or cause pressure buildup.
    

Immediate Action Required:

  • Do NOT mix with strong oxidizers or acidic waste streams.[2]

  • Do NOT dispose of in "General Organic" or "Non-Halogenated" waste containers.

  • DO segregate into the Halogenated Waste Stream .

Part 2: Technical Data & Hazard Profile

The following data points are critical for completing your hazardous waste tag/manifest.

ParameterSpecificationOperational Implication
Physical State Solid (typically off-white/yellow powder)Requires solid waste segregation; do not dissolve solely for disposal.[1]
Reactivity Light-sensitive; incompatible with strong oxidizersStore waste in opaque or amber containers; keep away from nitric acid waste.[1]
EPA Waste Code D001 (if in flammable solvent), Halogenated Must be flagged for incineration with scrubber systems.
Signal Word WARNING H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3).
Flash Point >110°C (Predicted)Low flammability risk in pure form, but treat as combustible.
Part 3: Step-by-Step Disposal Protocol
Phase A: Pre-Disposal Stabilization (The "Self-Validating" Step)

Why this matters: Unreacted residues in your waste container are a liability.

  • Quenching (If Reactive): If the material is residual from a reaction (e.g., a cross-coupling), ensure all active catalysts (Pd, Cu) are quenched before adding this compound to the waste drum. Metal residues can catalyze the de-iodination of the benzene ring.

  • Solvent Check: If the material is dissolved in a solvent, identify the solvent immediately.

    • If dissolved in DCM/Chloroform: It is Halogenated Waste .[2][3]

    • If dissolved in Acetone/Methanol: It is Flammable Waste , but because of the solute (the fluoro-iodo compound), the entire mixture must now be treated as Halogenated Waste .[1]

Phase B: Physical Disposal Workflow

Follow this decision matrix to ensure compliance.

Scenario 1: Pure Solid Waste (Expired/Excess Stock)

  • Primary Containment: Place the solid material in a sealable polyethylene bag or its original glass vial.

  • Secondary Containment: Place the bag/vial into a wide-mouth HDPE (High-Density Polyethylene) waste jar.

  • Labeling: Affix a hazardous waste tag. Explicitly write: "Solid Waste: 1,2-Difluoro-4-iodo-3-methoxybenzene. Halogenated. Toxic."

Scenario 2: Liquid Waste (Reaction Mixtures/Mother Liquor) [1]

  • Selection: Use a dedicated "Halogenated Solvents" carboy (typically white or yellow-coded in many labs).[1]

  • Compatibility Check: Ensure the carboy does not contain strong acids (Sulfuric/Nitric) or strong bases (hydroxides), which can react with the aromatic ring or methoxy group.

  • Pouring: Use a funnel to prevent spills on the container threads.

  • Closure: Cap tightly. Do not leave the funnel in the neck (prevents volatile emissions).

Part 4: Logical Workflow Visualization

The following diagram illustrates the decision logic for disposing of this specific compound.

DisposalWorkflow Start Start: 1,2-Difluoro-4-iodo-3-methoxybenzene Waste StateCheck Determine Physical State Start->StateCheck Solid Solid (Pure/Precipitate) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid Bagging Double Bag in Polyethylene (Primary Containment) Solid->Bagging SolventCheck Check Solvent Type Liquid->SolventCheck SolidBin Disposal: Lab Solid Waste Bin (Tag: Toxic/Halogenated Solid) Bagging->SolidBin HalogenatedSolvent Solvent is Halogenated (DCM, Chloroform) SolventCheck->HalogenatedSolvent NonHalogenatedSolvent Solvent is Non-Halogenated (Acetone, MeOH, EtOAc) SolventCheck->NonHalogenatedSolvent LiquidBin Disposal: Halogenated Waste Carboy (Tag: Halogenated Organic) HalogenatedSolvent->LiquidBin Reclassify CRITICAL STEP: Reclassify Entire Mixture as HALOGENATED WASTE NonHalogenatedSolvent->Reclassify Reclassify->LiquidBin Reclassify->LiquidBin

Caption: Decision matrix for segregating 1,2-Difluoro-4-iodo-3-methoxybenzene based on physical state and solvent composition.

Part 5: Emergency Response (Spills)

In the event of a spill outside the fume hood:

  • Evacuate: If the spill is large (>10g) or dust is airborne, evacuate the immediate area to prevent inhalation.

  • PPE: Wear nitrile gloves (double gloving recommended due to the iodine content) and safety goggles.

  • Containment:

    • Solids: Do not sweep dry dust (static risk). Cover with a wet paper towel or oil-sorbent pad, then wipe up.[1]

    • Liquids: Use a standard spill pillow or vermiculite.

  • Decontamination: Wipe the surface with a mild detergent solution. Avoid bleach (hypochlorite), as it can react with iodinated compounds.

References
  • PubChem. (2025). 1,2-Difluoro-4-iodobenzene Compound Summary (Analogous Structure). National Library of Medicine. Retrieved from [Link]

  • ETH Zürich. (n.d.). Disposal of Hazardous Waste - Basic Principles. Safety, Security, Health and Environment (SSHE). Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link][1]

Sources

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